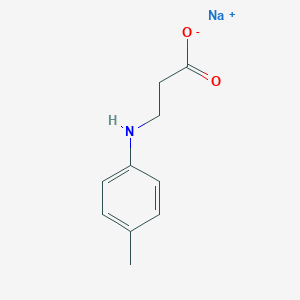
potassium;2-(2,5-dichlorophenyl)sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
potassium;2-(2,5-dichlorophenyl)sulfanylacetate is a chemical compound with a unique structure and significant potential in various scientific fields. It is known for its specific interactions and applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-(2,5-dichlorophenyl)sulfanylacetate involves several steps, starting with the use of N-protective indole and halogenated hydrocarbon as raw materials. The process includes a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: potassium;2-(2,5-dichlorophenyl)sulfanylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The reaction conditions typically involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.
Wissenschaftliche Forschungsanwendungen
potassium;2-(2,5-dichlorophenyl)sulfanylacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of potassium;2-(2,5-dichlorophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to potassium;2-(2,5-dichlorophenyl)sulfanylacetate include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities but may differ in their specific interactions and applications .
Uniqueness: this compound stands out due to its unique structure and specific interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Eigenschaften
IUPAC Name |
potassium;2-(2,5-dichlorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S.K/c9-5-1-2-6(10)7(3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLNDCFCHWFSEW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2KO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)




![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)





